1-(BROMOMETHYL)-3-(TERT-BUTOXY)BENZENE
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-3-[(2-methylpropan-2-yl)oxy]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-11(2,3)13-10-6-4-5-9(7-10)8-12/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJVMLYENVUUGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327184-93-0 | |
| Record name | 1-(bromomethyl)-3-(tert-butoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Bromomethyl 3 Tert Butoxy Benzene
Precursor Synthesis Strategies for Substituted Anisole Analogues
The primary precursor for the target molecule is 1-(tert-butoxy)-3-methylbenzene. As a substituted alkoxybenzene, it is considered an analogue of anisole. Its synthesis hinges on the formation of the tert-butoxy (B1229062) ether group attached to the m-cresol (B1676322) (3-methylphenol) backbone.
The introduction of the sterically bulky tert-butyl group onto a phenolic oxygen can be accomplished through several etherification strategies. These methods are designed to facilitate the formation of the C-O bond between the aromatic ring and the tertiary alkyl group.
The alkylation of phenols is a cornerstone of ether synthesis. In the context of preparing 1-(tert-butoxy)-3-methylbenzene, the starting material is 3-methylphenol. One common method involves the acid-catalyzed reaction of the phenol (B47542) with isobutylene (B52900). For instance, a procedure for a structurally similar compound, 4-bromo-t-butoxybenzene, involves dissolving the corresponding phenol in a solvent like methylene (B1212753) chloride with condensed isobutylene at low temperatures (-30 °C to -78 °C) and adding a strong acid catalyst such as trifluoromethanesulfonic acid. This approach leverages the stability of the tert-butyl cation formed from isobutylene in an acidic medium, which then undergoes electrophilic attack by the phenolic oxygen.
Another general approach is the Williamson ether synthesis. However, this method is less practical for producing tertiary ethers due to the strong tendency of tert-butyl halides to undergo elimination reactions under basic conditions. Therefore, methods utilizing isobutylene or tert-butanol (B103910) are generally preferred.
The efficiency and selectivity of phenol tert-butylation are heavily influenced by the catalytic system employed. iitm.ac.in A wide array of catalysts has been investigated to optimize this key reaction. Historically, homogeneous acid catalysts like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) have been used. iitm.ac.ingoogle.com While effective, these present challenges in separation and catalyst recycling. iitm.ac.in
To overcome these issues, significant research has focused on heterogeneous solid acid catalysts. These materials offer easier workup procedures and the potential for catalyst reuse. Examples include:
Modified Clays (B1170129): Iron-modified montmorillonite (B579905) K10 and other Fe-bentonite clays have shown excellent catalytic activity, with some systems achieving 100% conversion of the alcohol and high selectivity for the desired product. begellhouse.com
Zeolites and Molecular Sieves: The acidic sites and defined pore structures of zeolites, such as AlMCM-41, make them effective catalysts for vapor-phase tert-butylation. nih.gov
Promoted Zirconia: Molybdate- and tungstate-promoted zirconia catalysts have been used for tert-butylation of phenol with tert-butanol at elevated temperatures (433–493K). researchgate.net These catalysts enhance the number and strength of acid sites, leading to good conversion and product selectivity. researchgate.net
Ionic Liquids: Brønsted acidic ionic liquids have been developed as recyclable catalysts, achieving high phenol conversion rates at moderate temperatures (e.g., 70 °C). nih.govacs.org
The choice of catalyst can influence the reaction conditions and the distribution of products, with factors like acid site strength and amount being critical for performance. iitm.ac.in
Table 1: Catalytic Systems for Phenol tert-Butylation
| Catalyst Type | Specific Example | Reactants | Key Findings | Reference |
|---|---|---|---|---|
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | p-Chlorophenol, Isobutylene | Effective for etherification, but separation can be difficult. | google.com |
| Modified Clay | Fe-bentonite | Phenol, tert-Butanol | Excellent catalyst with 100% alcohol conversion and 81% selectivity at 80°C. | begellhouse.com |
| Ionic Liquid | [HIMA]OTs | Phenol, tert-Butanol | Achieved 100% conversion after 120 minutes at 70°C; catalyst is recyclable. | nih.govacs.org |
| Promoted Oxide | Tungstate-promoted Zirconia | Phenol, tert-Butanol | Good substrate conversion and excellent product selectivity in a fixed-bed reactor. | researchgate.net |
| Zeolite | AlMCM-41 | Phenol | High conversion and good selectivity in vapor-phase tert-butylation. | nih.gov |
The synthesis of the key intermediate, 1-(tert-butoxy)-3-methylbenzene, is achieved by applying the aforementioned etherification principles. The reaction involves treating 3-methylphenol with a tert-butylating agent, most commonly isobutylene, in the presence of a suitable acid catalyst. The selection of a catalytic system, such as sulfuric acid or a heterogeneous catalyst like a modified clay, allows for the efficient formation of the ether bond, yielding the desired toluene (B28343) derivative which serves as the direct precursor for the subsequent bromination step.
Formation of the tert-Butoxy Group via Etherification Routes
Selective Benzylic Bromination of 1-(tert-Butoxy)toluene Derivatives
With the 1-(tert-butoxy)-3-methylbenzene precursor in hand, the next synthetic transformation targets the methyl group. The goal is to selectively introduce a bromine atom at the benzylic position—the carbon atom directly attached to the benzene (B151609) ring—without affecting the aromatic ring or the tert-butoxy group.
The method of choice for selective benzylic bromination is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS). sciforum.net This reaction proceeds via a free-radical chain mechanism and is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. libretexts.org
The mechanism is initiated by a radical initiator, such as benzoyl peroxide (BPO), or by photochemical means with UV or visible light. researchgate.netchemicalbook.com NBS serves as a source of a low, constant concentration of molecular bromine (Br₂), which is the active brominating agent in the propagation step. libretexts.org The low concentration of Br₂ is crucial to favor radical substitution at the benzylic position over electrophilic addition to the aromatic ring. youtube.com
The key steps in the radical chain reaction are:
Initiation: A radical initiator generates a small number of radicals.
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 1-(tert-butoxy)-3-methylbenzene. This forms a resonance-stabilized benzylic radical and HBr. The HBr then reacts with NBS to generate a molecule of Br₂. The benzylic radical reacts with Br₂ to form the final product, 1-(bromomethyl)-3-(tert-butoxy)benzene, and a new bromine radical, which continues the chain. libretexts.orgyoutube.com
Termination: Radicals combine to end the chain reaction.
Recent research has explored more environmentally friendly and efficient conditions for this reaction. For example, benzylic bromination has been effectively conducted using NBS in pure water with a simple incandescent light bulb as the initiator. researchgate.net Another method employs a combination of tetrachlorosilane (B154696) (SiCl₄) and NBS in acetonitrile (B52724) at room temperature, avoiding the use of toxic solvents like carbon tetrachloride and high temperatures. sciforum.net
Table 2: Research Findings on Benzylic Bromination with NBS
| Substrate Type | Initiator/Additive | Solvent | Key Feature | Reference |
|---|---|---|---|---|
| Substituted Toluenes | Visible Light (40W bulb) | Water | Avoids organic solvents; effective for substrates with electron-withdrawing groups. | researchgate.net |
| Mesitylene | Benzoyl Peroxide (BPO) | Carbon Tetrachloride | Effective for poly-bromination of multiple benzylic sites at reflux. | chemicalbook.com |
| Methyl Benzene Derivatives | Tetrachlorosilane (SiCl₄) | Acetonitrile | Proceeds efficiently at ambient room temperature without a separate initiator. | sciforum.net |
Radical Bromination Techniques Using N-Bromosuccinimide (NBS)
Influence of Radical Initiators (e.g., AIBN, Peroxides)
The initiation of the free radical chain reaction is a critical step and is typically achieved using radical initiators. numberanalytics.com Common initiators include azobisisobutyronitrile (AIBN) and peroxides, such as benzoyl peroxide or dibenzoyl peroxide. reddit.comlibretexts.orgresearchgate.net
AIBN (Azobisisobutyronitrile): AIBN is a widely used initiator due to its predictable decomposition kinetics. libretexts.org Upon heating, it decomposes to form two 2-cyano-2-propyl radicals and a molecule of nitrogen gas. libretexts.org These carbon-centered radicals are effective at initiating the chain reaction. libretexts.org
Peroxides: Benzoyl peroxide and other peroxides function by the homolytic cleavage of the weak oxygen-oxygen bond to generate reactive radicals. libretexts.org The choice between AIBN and peroxides can sometimes influence the reaction, as they may lead to different side reactions or require different reaction temperatures for optimal performance. reddit.com For instance, the choice of initiator can be crucial in preventing competing reactions like aromatic bromination. scientificupdate.com
Solvent Effects on Regioselectivity and Yield
The solvent plays a crucial role in free radical benzylic bromination, impacting both the reaction's efficiency and selectivity. gla.ac.uk While carbon tetrachloride (CCl₄) was historically a common solvent for these reactions, its toxicity and environmental concerns have led to the exploration of alternatives. masterorganicchemistry.comnih.gov
Research has shown that various organic solvents can be employed, with their polarity and ability to dissolve the reactants and intermediates influencing the reaction outcome. acs.org For example, studies on the bromination of other aromatic compounds have highlighted that solvents like acetonitrile can be effective replacements for chlorinated solvents, sometimes leading to improved yields. researchgate.net The use of supercritical carbon dioxide has also been investigated as an environmentally benign alternative. nih.gov The solvent can affect the selectivity of the brominating agent and the stability of the transition state, which in turn can influence the ratio of desired product to byproducts. gla.ac.uk
Mechanistic Considerations of Free Radical Benzylic Halogenation
The mechanism of free radical benzylic halogenation proceeds through a well-established chain reaction involving three key stages: initiation, propagation, and termination. numberanalytics.comlibretexts.org
Initiation: The reaction begins with the homolytic cleavage of the radical initiator (e.g., AIBN or peroxide) upon heating or exposure to light, generating free radicals. numberanalytics.com These radicals then react with the brominating agent, typically N-bromosuccinimide (NBS), to produce a bromine radical. libretexts.org
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of 3-(tert-butoxy)toluene. This step is highly regioselective due to the formation of a resonance-stabilized benzylic radical. libretexts.orgjove.com This benzylic radical then reacts with a molecule of the brominating agent (e.g., Br₂ generated in situ from NBS) to form the desired product, this compound, and a new bromine radical, which continues the chain reaction. libretexts.org
Termination: The chain reaction is terminated when two radicals combine to form a non-radical species. libretexts.org
The high regioselectivity for the benzylic position is a key feature of this reaction, driven by the stability of the benzylic radical intermediate. jove.com
Alternative Bromomethylation Protocols for Aromatic Compounds
Another approach utilizes bromomethyl ethers, though their instability and handling difficulties can be a drawback. manac-inc.co.jp To circumvent this, reagents like 1-bromomethoxy-4-chlorobutane have been developed, which can bromomethylate aromatic hydrocarbons in the presence of a Lewis acid catalyst. manac-inc.co.jp A convenient procedure using a solution of HBr in acetic acid with paraformaldehyde has also been reported for the bromomethylation of various aromatic compounds. sciencemadness.org
Orthogonal Synthesis Approaches: Sequential Functionalization
Introduction of the Bromomethyl Moiety Pre- or Post-Etherification
There are two primary sequences for this orthogonal approach:
Bromination followed by Etherification: This pathway would involve the bromination of m-cresol to form 3-hydroxybenzyl bromide, followed by etherification of the phenolic hydroxyl group with a tert-butyl source.
Etherification followed by Bromination: This route starts with the etherification of m-cresol to produce 3-(tert-butoxy)toluene, which is then subjected to benzylic bromination as described in section 2.2.1.
Evaluation of Reaction Order on Product Yield and Purity
The choice of reaction sequence can have a significant effect on the final product's yield and purity.
Bromination First: Performing the bromination on m-cresol first might lead to complications. The phenolic hydroxyl group is activating and could lead to competing electrophilic bromination on the aromatic ring, reducing the yield of the desired 3-hydroxybenzyl bromide.
Therefore, the etherification of the phenol followed by the selective free radical bromination of the benzylic position is generally the more strategic and efficient synthetic route.
Interactive Data Table: Comparison of Synthetic Strategies
| Synthetic Step | Reagents | Conditions | Advantages | Disadvantages |
| Free Radical Bromination | 3-(tert-butoxy)toluene, NBS, AIBN/Peroxide | Reflux in a suitable solvent (e.g., acetonitrile) | High regioselectivity for the benzylic position. | Potential for over-bromination if not controlled. |
| Alternative Bromomethylation | 3-(tert-butoxy)benzene, Paraformaldehyde, HBr/Acetic Acid | Heating | Direct introduction of the bromomethyl group. | May require harsher conditions and Lewis acid catalysts. |
| Sequential: Bromination First | m-Cresol, Brominating Agent | Varies | Direct | Potential for competing aromatic bromination, lower yield. |
| Sequential: Etherification First | m-Cresol, tert-Butyl source; then NBS, AIBN | Two distinct steps | Cleaner reaction, higher overall yield and purity. | Longer synthetic route (two steps). |
Chemical Reactivity and Transformation Pathways of 1 Bromomethyl 3 Tert Butoxy Benzene
Nucleophilic Substitution Reactions at the Benzylic Carbon
Nucleophilic substitution at the benzylic position of 1-(bromomethyl)-3-(tert-butoxy)benzene is a key transformation pathway, allowing for the introduction of a wide array of functional groups. These reactions can proceed through two primary mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).
Investigation of SN1 and SN2 Pathways
The competition between SN1 and SN2 mechanisms for this compound is influenced by its structure and the reaction conditions.
SN2 Pathway : As a primary halide, this compound is sterically accessible for a backside attack by a nucleophile. This favors the SN2 mechanism, which occurs in a single, concerted step. masterorganicchemistry.com The reaction rate in this pathway is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics). chemicalnote.com Strong, unhindered nucleophiles and polar aprotic solvents (like acetone or DMSO) promote the SN2 pathway. libretexts.orglibretexts.org
SN1 Pathway : Despite being a primary halide, the benzylic position can effectively stabilize a carbocation intermediate through resonance. pearson.comlibretexts.org The positive charge of the 3-(tert-butoxy)benzyl carbocation can be delocalized across the aromatic ring. This resonance stabilization lowers the activation energy for carbocation formation, making the SN1 pathway viable. pearson.comaskiitians.com In fact, benzylic halides can undergo SN1 substitution at rates comparable to tertiary halides. pearson.com The SN1 mechanism is a two-step process where the rate-determining step is the unimolecular dissociation of the bromide leaving group to form the carbocation. masterorganicchemistry.com This pathway is favored by weak nucleophiles and polar protic solvents (like water or ethanol), which can solvate and stabilize both the leaving group and the carbocation intermediate. libretexts.orglibretexts.org
The choice between these pathways can thus be controlled by the selection of the nucleophile and solvent, as summarized in the table below.
| Factor | Favors SN1 Pathway | Favors SN2 Pathway |
| Substrate Structure | Tertiary > Secondary, Benzylic, Allylic | Methyl > Primary > Secondary |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, R₂N⁻) |
| Solvent | Polar Protic (e.g., Ethanol, Water) | Polar Aprotic (e.g., Acetone, DMSO) |
| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Nucleophile] |
Reactivity with Diverse Nucleophiles (e.g., Amines, Thiols, Alkoxides, Cyanides)
The electrophilic benzylic carbon of this compound readily reacts with a variety of soft and hard nucleophiles, making it a versatile building block in organic synthesis. These reactions typically proceed via an SN2 mechanism when strong nucleophiles are employed.
| Nucleophile | Reagent Example | Solvent | Product Class | Product Name |
| Cyanide | Sodium Cyanide (NaCN) | DMSO, DMF | Nitrile | (3-(tert-butoxy)phenyl)acetonitrile |
| Alkoxide | Sodium Ethoxide (NaOEt) | Ethanol | Ether | 1-(ethoxymethyl)-3-(tert-butoxy)benzene |
| Thiolate | Sodium Thiophenoxide (NaSPh) | THF, DMF | Thioether | Benzyl(3-(tert-butoxy)phenyl)sulfane |
| Amine | Pyrrolidine | THF, CH₃CN | Amine | 1-(3-(tert-butoxy)benzyl)pyrrolidine |
Formation of Organometallic Reagents
The carbon-bromine bond in this compound can be utilized to form highly reactive organometallic species, which serve as potent carbon nucleophiles.
Generation of Grignard Reagents and Organolithium Species
Grignard Reagents : The corresponding Grignard reagent, (3-(tert-butoxy)benzyl)magnesium bromide, can be prepared by reacting this compound with magnesium turnings in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF). wikipedia.org The reaction is often initiated using a small amount of iodine or 1,2-dibromoethane to activate the magnesium surface. wikipedia.org The resulting organomagnesium compound is a powerful nucleophile and a strong base.
Organolithium Species : Organolithium reagents can be generated, though less commonly for benzylic halides, via direct reaction with lithium metal. A more controlled method involves deprotonation at the benzylic position using a strong, non-nucleophilic base like tert-butyllithium, particularly if the substrate is an analog without the bromine. Given the presence of the bromide, a lithium-halogen exchange is also a potential, albeit rapid, pathway to the organolithium species at very low temperatures.
Applications in Carbon-Carbon Bond Forming Reactions
The organometallic reagents derived from this compound are invaluable for constructing new carbon-carbon bonds. Their high nucleophilicity allows them to react with a wide range of electrophiles. wikipedia.org
Reactions of (3-(tert-butoxy)benzyl)magnesium bromide : As a Grignard reagent, it readily adds to the electrophilic carbon of carbonyl groups. Reaction with aldehydes and ketones, followed by an acidic workup, yields secondary and tertiary alcohols, respectively. It can also react with other electrophiles like esters or acid anhydrides. mdma.ch
| Electrophile | Reagent | Product Class | Product Name |
| Aldehyde | Formaldehyde (B43269) (HCHO) | Primary Alcohol | 2-(3-(tert-butoxy)phenyl)ethanol |
| Aldehyde | Acetaldehyde (CH₃CHO) | Secondary Alcohol | 1-(3-(tert-butoxy)phenyl)propan-2-ol |
| Ketone | Acetone ((CH₃)₂CO) | Tertiary Alcohol | 2-(3-(tert-butoxy)phenyl)-1-methylpropan-2-ol |
| Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Ketone | 1-(3-(tert-butoxy)phenyl)propan-2-one |
These reactions significantly expand the synthetic utility of this compound, allowing it to serve as a precursor for more complex molecular architectures.
Cross-Coupling Reactions Utilizing the Benzylic Bromide
The benzylic bromide moiety of this compound is highly susceptible to oxidative addition to low-valent transition metal centers, making it an ideal substrate for a variety of cross-coupling reactions to form new carbon-carbon bonds.
Transition Metal-Catalyzed Coupling (e.g., Suzuki-Miyaura, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for C-C bond formation. fishersci.co.uk Benzylic halides, including this compound, are competent electrophiles in these transformations.
Ligand Design and Catalyst Optimization for Selective Coupling
The success of transition metal-catalyzed cross-coupling reactions with benzylic bromides heavily relies on the appropriate choice of catalyst and, most importantly, the supporting ligand. The ligand stabilizes the metal center, influences its reactivity, and prevents undesirable side reactions.
For Suzuki-Miyaura couplings of benzylic halides, palladium complexes are commonly employed. nih.govresearchgate.net Ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) have proven effective. For instance, the catalyst system PdCl2(dppf)·CH2Cl2 is efficient for coupling various benzylic bromides with potassium aryltrifluoroborates. nih.gov In some challenging couplings, particularly with sterically hindered or electron-rich substrates, more specialized ligands are required. The use of bulky, electron-rich phosphine (B1218219) ligands like SPhos can increase the rate of certain cross-coupling reactions. nih.gov For couplings involving ortho-substituted anilines, the preformed CataCXium A palladacycle has been identified as a uniquely effective catalyst system where other common catalysts fail. nih.gov
In Sonogashira couplings, which form a bond between an sp3-hybridized carbon (from the benzylic bromide) and an sp-hybridized carbon (from a terminal alkyne), the choice of ligand is also critical. While traditional Sonogashira reactions often use a copper co-catalyst, modern protocols have been developed that are copper-free. kaust.edu.sabeilstein-journals.org In these systems, ligands such as bulky trialkylphosphines (e.g., P(t-Bu)3) are effective in promoting the reaction, even at room temperature for aryl bromides. organic-chemistry.org For the more challenging coupling of unactivated alkyl bromides, N-heterocyclic carbene (NHC) ligands have been shown to be effective. organic-chemistry.org
Ligand design also plays a crucial role in enantioselective reactions. For instance, chiral N,N,N-ligands have been rationally designed for copper-catalyzed enantioconvergent cross-couplings of benzylic halides with alkenylboronate esters, enabling control over the stereochemistry of the newly formed C-C bond. sustech.edu.cn
Reaction Conditions and Substrate Scope
The reaction conditions for transition metal-catalyzed couplings of benzylic bromides are generally mild, enhancing their functional group tolerance.
Suzuki-Miyaura Reaction: This reaction typically involves a palladium catalyst, a base, and a suitable solvent system. For the coupling of benzylic bromides with potassium aryltrifluoroborates, a common system uses 2 mol % of PdCl2(dppf)·CH2Cl2 with cesium carbonate (Cs2CO3) as the base. nih.gov The reaction can be performed in a biphasic solvent mixture, such as tetrahydrofuran/water (THF/H2O) at 77 °C or cyclopentyl methyl ether/water (CPME/H2O) at 90 °C. nih.gov The scope is broad, accommodating electronically diverse and sterically hindered aryltrifluoroborates as well as various functionalized benzyl (B1604629) bromides. nih.gov Heterocyclic partners are also effective participants in these couplings. nih.gov
Heck Reaction: The Heck reaction couples the benzylic group with an alkene. mdpi.com While traditionally used for aryl and vinyl halides, methods for alkyl halides, including benzylic ones, have been developed. nih.gov These reactions typically employ a palladium catalyst, such as Pd(OAc)2, often with phosphine ligands like Xantphos. nih.gov A base, like Cs2CO3, is required to neutralize the acid generated during the reaction. mdpi.comnih.gov The substrate scope includes a variety of styrenes and vinyl heteroarenes. nih.gov
Sonogashira Reaction: This reaction couples the benzylic bromide with a terminal alkyne. It is typically performed with a palladium catalyst, often a copper(I) cocatalyst, and an amine base. organic-chemistry.org However, efficient copper-free protocols have been developed. kaust.edu.sa These reactions can be run under mild conditions, sometimes at room temperature, using ligands like tri-tert-butylphosphine with a suitable palladium source. organic-chemistry.org The substrate scope is wide, allowing for the coupling of various aryl and vinyl halides, with extensions to alkyl halides under specific conditions. organic-chemistry.org
| Reaction Type | Typical Catalyst/Ligand | Base | Solvent | Temperature | Coupling Partner |
|---|---|---|---|---|---|
| Suzuki-Miyaura | PdCl2(dppf)·CH2Cl2 | Cs2CO3 | THF/H2O or CPME/H2O | 77-90 °C | Aryl/heteroaryl boronic acids or esters |
| Heck | Pd(OAc)2 / Xantphos | Cs2CO3 | Benzene (B151609) | Room Temp (visible light) | Alkenes (e.g., styrenes) |
| Sonogashira (Cu-free) | Pd Source / P(t-Bu)3 | Amine (e.g., Et3N) | THF, DMF | Room Temp to 50 °C | Terminal Alkynes |
Uncatalyzed Coupling Reactions (e.g., Ullmann Condensations)
The classic Ullmann reaction refers to the copper-promoted synthesis of symmetric biaryls from two equivalents of an aryl halide. organic-chemistry.org This transformation is typically not catalytic and requires stoichiometric amounts of copper metal at very high temperatures (often over 200 °C). organic-chemistry.orgwikipedia.org The term "Ullmann condensation" or "Ullmann-type reaction" more broadly describes the copper-promoted coupling of aryl halides with nucleophiles like alcohols, amines, or thiols. wikipedia.org
While the outline refers to "uncatalyzed" coupling, traditional Ullmann C-C couplings are metal-mediated. Truly catalyst-free Ullmann-type reactions are rare and generally require highly specialized conditions, such as reactions in aqueous microdroplets at room temperature, which are proposed to proceed via a radical-mediated pathway. researchgate.net The direct application of classical, high-temperature Ullmann conditions for the homocoupling of benzylic bromides like this compound to form a bibenzyl product is often complicated by side reactions. More commonly, related couplings of benzylic halides are achieved using other transition metals like iron or cobalt, or via in situ formation of organozinc reagents. nih.govrsc.orgrsc.org
Reactions Involving the tert-Butoxy (B1229062) Group
The tert-butoxy group is a sterically bulky ether that is stable to many reagents, including bases and nucleophiles, but is specifically designed to be cleaved under acidic conditions. libretexts.org
Acid-Mediated Cleavage of the tert-Butyl Ether
The cleavage of the tert-butyl ether in this compound to reveal the corresponding phenol (B47542) is a key deprotection step in multi-step synthesis. This reaction proceeds readily in the presence of strong acids. libretexts.orgmasterorganicchemistry.com
The mechanism of cleavage for a tert-butyl ether occurs via an SN1 pathway. libretexts.orgwikipedia.org The reaction begins with the protonation of the ether oxygen by a strong acid, which converts the alkoxy group into a good leaving group (a neutral alcohol). masterorganicchemistry.comwikipedia.org Subsequently, the C-O bond cleaves to form a stable tert-butyl carbocation and the desired phenol. libretexts.orgwikipedia.org The tert-butyl cation is then trapped by a nucleophile present in the reaction medium.
A variety of acidic reagents can effect this transformation. Strong hydrohalic acids like HBr and HI are effective, though HCl is generally not strong enough. libretexts.org Milder conditions can also be employed. Trifluoroacetic acid (TFA) can cleave tert-butyl ethers, sometimes at temperatures as low as 0 °C. libretexts.org Another environmentally benign option is aqueous phosphoric acid, which offers mild conditions and good selectivity, tolerating other acid-sensitive functionalities. organic-chemistry.orgnih.gov Lewis acids such as zinc bromide (ZnBr2) have also been used for the selective deprotection of tert-butyl esters, a related functional group. researchgate.net
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Trifluoroacetic Acid (TFA) | DCM or neat, 0 °C to room temp. | Common and effective for acid-labile groups. |
| Hydrobromic Acid (HBr) | Aqueous or in Acetic Acid | Strong protic acid, readily cleaves the ether. |
| Hydroiodic Acid (HI) | Aqueous solution | Very strong acid, highly effective. |
| Aqueous Phosphoric Acid (85%) | Mild conditions | Environmentally benign and selective. nih.gov |
Chemoselective Functionalization and Tandem Reactions
The differential reactivity of the bromomethyl and tert-butoxy groups allows for selective reactions, where one group is modified while the other remains intact.
The bromomethyl group is a benzylic halide, making it highly susceptible to nucleophilic substitution reactions (SN2). This reactivity can be exploited to introduce a wide variety of functional groups at the benzylic position. myskinrecipes.com Crucially, these reactions are typically carried out under neutral or basic conditions, which are orthogonal to the acidic conditions required for cleaving the tert-butoxy ether. The steric bulk of the adjacent tert-butoxy group does not significantly hinder reactions at the meta-positioned bromomethyl group.
Common transformations include:
Williamson Ether Synthesis : Reaction with an alkoxide (e.g., sodium ethoxide) to form a benzyl ether.
Ester Formation : Reaction with a carboxylate salt (e.g., sodium acetate) to produce a benzyl ester.
Cyanation : Reaction with sodium or potassium cyanide to yield a benzyl nitrile.
Amine Alkylation : Reaction with primary or secondary amines to form secondary or tertiary benzylamines, respectively.
The table below provides examples of selective functionalization of the bromomethyl group.
| Nucleophile | Reagent Example | Product Functional Group | Reaction Conditions |
| Alkoxide | Sodium Ethoxide (NaOEt) | Benzyl Ether | Neutral/Basic, Aprotic Solvent |
| Carboxylate | Sodium Acetate (NaOAc) | Benzyl Ester | Neutral/Basic, Aprotic Solvent |
| Cyanide | Sodium Cyanide (NaCN) | Benzyl Nitrile | Neutral/Basic, Aprotic Solvent |
| Amine | Diethylamine (Et₂NH) | Tertiary Benzylamine | Neutral/Basic |
These reactions proceed chemoselectively, leaving the tert-butoxy protecting group untouched, thereby allowing for its removal at a later synthetic stage if desired.
Strategies for Orthogonal Protection and Deprotection
Orthogonal protection and deprotection strategies are fundamental in multi-step organic synthesis, enabling the selective removal of one protecting group in the presence of others. In principle, this compound is an ideal substrate for such strategies. The tert-butoxy group serves as a robust protecting group for the phenolic hydroxyl group, typically removable under acidic conditions. In contrast, the bromomethyl group is a versatile handle for introducing a variety of substituents via nucleophilic substitution.
A hypothetical orthogonal strategy would involve the following steps:
Nucleophilic Substitution: The bromomethyl group can react with a wide range of nucleophiles (e.g., amines, thiols, cyanides, carbanions) to form a new carbon-carbon or carbon-heteroatom bond. The tert-butoxy group would be expected to remain intact under the typically neutral or basic conditions employed for these reactions.
Deprotection: Subsequent treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), would selectively cleave the tert-butoxy ether, liberating the free phenol. This step should not affect the newly formed bond at the benzylic position.
This selective manipulation allows for the sequential functionalization of the aromatic ring at two different positions, highlighting the "orthogonal" nature of the two reactive sites.
Table 1: Theoretical Orthogonal Reactivity of this compound
| Step | Functional Group | Reagents and Conditions | Expected Outcome |
| 1 | Bromomethyl | Nucleophile (e.g., R-NH₂, R-SH) in a polar aprotic solvent (e.g., DMF, CH₃CN) | Selective substitution at the benzylic position |
| 2 | tert-Butoxy | Strong acid (e.g., TFA, HCl) in an inert solvent (e.g., CH₂Cl₂) | Deprotection to yield the corresponding phenol |
While this strategy is chemically sound based on the known reactivity of the individual functional groups, specific published examples detailing this precise sequence for this compound are not available.
Cascade and One-Pot Synthesis Leveraging Bifunctionality
A plausible, though not experimentally documented, cascade reaction could involve an intramolecular transformation. For instance, if a nucleophile introduced at the bromomethyl position also contains a functional group capable of reacting with the aromatic ring upon deprotection of the tert-butoxy group, a cyclization could be envisioned.
Hypothetical One-Pot Reaction Sequence:
Initial Nucleophilic Substitution: Reaction of this compound with a bifunctional nucleophile.
In-situ Deprotection and Cyclization: Addition of an acid to the reaction mixture to cleave the tert-butoxy group, followed by an intramolecular reaction of the newly revealed phenol with the functional group introduced in the first step.
For example, reaction with an amino alcohol could lead to the formation of a substituted benzoxazepine derivative in a single pot.
Table 2: Hypothetical Cascade/One-Pot Synthesis
| Reactant | Reagent 1 | Reagent 2 (in situ) | Potential Product Class |
| This compound | H₂N-(CH₂)n-OH | Strong Acid | Fused heterocyclic systems |
It is crucial to reiterate that while the chemical principles supporting these applications are well-established, the absence of specific research on this compound in these contexts means that the detailed findings, reaction conditions, and yields remain speculative. The scientific community has yet to publish dedicated studies exploring the full synthetic potential of this particular bifunctional building block in the realms of orthogonal protection schemes and cascade reactions.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.
High-Resolution ¹H and ¹³C NMR for Structural Elucidation
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, and the protons of the tert-butyl group. The aromatic protons would appear in the range of δ 6.8-7.4 ppm, with their specific shifts and coupling patterns dictated by the meta-substitution pattern. The two protons of the bromomethyl (-CH₂Br) group are anticipated to be observed as a sharp singlet around δ 4.5 ppm. The nine equivalent protons of the tert-butoxy (B1229062) group would produce a characteristic singlet further upfield, typically around δ 1.3 ppm.
In the ¹³C NMR spectrum, each unique carbon atom in the molecule would give a distinct signal. The carbon of the bromomethyl group is expected around δ 33 ppm. The quaternary carbon and the methyl carbons of the tert-butoxy group would appear at approximately δ 78 ppm and δ 29 ppm, respectively. The six aromatic carbons would generate signals in the δ 115-158 ppm region, with the carbon directly attached to the oxygen atom (C-O) being the most downfield due to oxygen's deshielding effect.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| -C(C H₃)₃ | 1.32 | 28.8 | 9H singlet in ¹H NMR |
| -O-C (CH₃)₃ | - | 78.5 | Quaternary carbon, no attached protons |
| -C H₂Br | 4.48 | 33.1 | 2H singlet in ¹H NMR |
| Aromatic C-H | 6.8 - 7.4 | 115 - 130 | Complex multiplet pattern expected |
| Aromatic C-Br | - | ~139 | Quaternary carbon |
| Aromatic C-O | - | ~157 | Quaternary carbon, downfield shift |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment
To unequivocally confirm the atomic connections within 1-(bromomethyl)-3-(tert-butoxy)benzene, two-dimensional (2D) NMR experiments are employed. While specific studies on this compound are not documented in the searched literature, the application of these techniques is standard practice.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would be used to confirm the connectivity between the protons on the aromatic ring, helping to verify the 1,3-substitution pattern.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals, for instance, confirming that the ¹H signal at ~1.3 ppm corresponds to the ¹³C signal at ~29 ppm (the tert-butyl group).
Variable-Temperature NMR Studies for Conformational Dynamics
The tert-butoxy group is known for its steric bulk and the potential for restricted rotation around its C-O bond. Variable-temperature (VT) NMR studies could provide insight into the conformational dynamics of this compound. By recording NMR spectra at different temperatures, it is possible to observe changes in signal shape or position that relate to dynamic processes. For this molecule, VT-NMR could be used to determine the energy barrier for rotation of the tert-butoxy group. At low temperatures, this rotation might slow down sufficiently on the NMR timescale to cause broadening or splitting of the tert-butyl signal or the signals of the adjacent aromatic protons. However, there are no published variable-temperature NMR studies available for this specific compound.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental formula of a compound and for obtaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. rsc.org The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), gives this compound a distinctive isotopic pattern in the mass spectrum, with two major molecular ion peaks separated by two mass units (M+ and M+2) of nearly equal intensity. youtube.com
Calculated Exact Masses for Molecular Ions
| Ion Formula | Isotope | Calculated Mass (Da) |
| [C₁₁H₁₅⁷⁹BrO]⁺ | ⁷⁹Br | 242.0306 |
| [C₁₁H₁₅⁸¹BrO]⁺ | ⁸¹Br | 244.0286 |
Confirming these exact masses via HRMS would provide unambiguous proof of the C₁₁H₁₅BrO elemental formula.
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, molecules often break apart into smaller, characteristic fragments. Analyzing these fragmentation patterns provides a fingerprint that helps to confirm the molecular structure. For this compound, several key fragmentation pathways would be expected under electron ionization (EI) conditions.
The most prominent fragmentations would likely involve the bulky and labile tert-butyl and bromomethyl groups.
Loss of a Methyl Radical: Cleavage of a methyl group from the tert-butyl moiety would result in a stable tertiary carbocation, leading to a strong peak at M-15.
Loss of a tert-Butyl Cation: Fragmentation of the ether bond could lead to the loss of the entire tert-butyl group as a cation (m/z 57) or a radical, resulting in a significant peak at M-57.
Loss of Bromine: Cleavage of the C-Br bond would lead to the formation of a benzyl-type cation (M-79/81). This cation can rearrange to the very stable tropylium (B1234903) ion, often observed at m/z 91.
The observation of these specific fragments would strongly support the assigned structure of this compound.
Predicted Key Mass Spectrometry Fragments
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Fragment Identity | Notes |
| 227 | 229 | [M-CH₃]⁺ | Loss of a methyl radical |
| 185 | 185 | [M-C₄H₉O]⁺ | Loss of tert-butoxy radical |
| 163 | 163 | [M-Br]⁺ | Loss of bromine radical |
| 91 | 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement fragment |
| 57 | 57 | [C₄H₉]⁺ | tert-Butyl cation |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a unique fingerprint, allowing for the identification of functional groups and providing insights into the molecular structure.
Vibrational Analysis for Characteristic Functional Group Identification
The vibrational spectrum of this compound is dominated by the characteristic modes of the bromomethyl group, the tert-butoxy group, and the 1,3-disubstituted benzene (B151609) ring.
Bromomethyl Group (-CH₂Br):
C-H Stretching: The methylene C-H stretching vibrations are expected in the region of 2950-2850 cm⁻¹. These are typically of medium intensity.
CH₂ Scissoring: The scissoring (bending) vibration of the CH₂ group is anticipated to appear around 1465-1445 cm⁻¹.
CH₂ Wagging and Twisting: The wagging and twisting vibrations are expected in the 1300-1150 cm⁻¹ range.
C-Br Stretching: The most characteristic vibration for this group is the C-Br stretch, which is expected to be observed in the lower frequency region of the mid-IR spectrum, typically between 600 and 500 cm⁻¹. This band is often strong in the IR spectrum.
Tert-Butoxy Group (-O-C(CH₃)₃):
C-H Stretching: The methyl C-H stretching vibrations of the tert-butyl group will also appear in the 2975-2950 cm⁻¹ (asymmetric) and 2870-2860 cm⁻¹ (symmetric) regions, often overlapping with the bromomethyl C-H stretches.
C-H Bending: The asymmetric and symmetric bending vibrations of the methyl groups are expected around 1475-1450 cm⁻¹ and 1390-1365 cm⁻¹, respectively. The symmetric "umbrella" mode of the tert-butyl group often gives rise to a characteristic strong band near 1365 cm⁻¹.
C-O Stretching: The stretching vibration of the C-O bond in the tert-butoxy group is expected to produce a strong band in the 1260-1200 cm⁻¹ region.
1,3-Disubstituted Benzene Ring:
C-H Stretching: The aromatic C-H stretching vibrations are expected to be found just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).
C=C Stretching: The aromatic ring C=C stretching vibrations will give rise to a series of bands of variable intensity in the 1600-1450 cm⁻¹ region.
In-Plane C-H Bending: These vibrations occur in the 1300-1000 cm⁻¹ range.
Out-of-Plane C-H Bending: The pattern of out-of-plane C-H bending vibrations is highly characteristic of the substitution pattern on the benzene ring. For a 1,3-disubstituted (meta) benzene ring, strong bands are expected in the 900-860 cm⁻¹ and 810-750 cm⁻¹ regions.
The following table summarizes the expected characteristic IR and Raman active vibrational modes for this compound based on the analysis of its functional groups.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| C-H Stretch | Aromatic | 3100-3000 | Medium |
| C-H Asymmetric Stretch | tert-Butyl (CH₃) & Bromomethyl (CH₂) | 2975-2950 | Strong |
| C-H Symmetric Stretch | tert-Butyl (CH₃) & Bromomethyl (CH₂) | 2870-2850 | Medium |
| C=C Stretch | Aromatic Ring | 1600-1450 | Medium to Strong |
| CH₂ Scissoring | Bromomethyl | 1465-1445 | Medium |
| CH₃ Asymmetric Bending | tert-Butyl | 1475-1450 | Medium |
| CH₃ Symmetric Bending | tert-Butyl | 1390-1365 | Strong |
| C-O Stretch | tert-Butoxy | 1260-1200 | Strong |
| C-H In-Plane Bending | Aromatic | 1300-1000 | Medium to Weak |
| C-H Out-of-Plane Bending | 1,3-Disubstituted Aromatic | 900-860 & 810-750 | Strong |
| C-Br Stretch | Bromomethyl | 600-500 | Strong |
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a specific crystal structure for this compound is not publicly available, we can predict its likely solid-state characteristics based on related structures.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown. This is typically achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected and analyzed to determine the unit cell dimensions, space group, and the positions of all atoms in the asymmetric unit.
The resulting structural data would provide precise bond lengths, bond angles, and torsion angles for the molecule. For instance, the C-Br bond length is expected to be around 1.95 Å, and the C-O-C bond angle of the ether linkage would likely be in the range of 110-120°. The geometry of the benzene ring would be expected to be largely planar, with minor distortions due to the bulky substituents.
Analysis of Intermolecular Interactions and Crystal Packing
Key intermolecular interactions that would be anticipated include:
Van der Waals Forces: These will be the predominant interactions, arising from the temporary fluctuations in electron density across the molecule.
Dipole-Dipole Interactions: The C-Br and C-O bonds introduce polar character to the molecule, leading to dipole-dipole interactions that will influence the relative orientation of adjacent molecules.
C-H···π Interactions: The hydrogen atoms of the bromomethyl and tert-butyl groups can interact with the electron-rich π-system of the benzene ring of neighboring molecules.
Halogen Bonding (C-Br···O or C-Br···π): The bromine atom has an electrophilic region (the σ-hole) on the extension of the C-Br bond, which could lead to attractive interactions with electron-rich regions of adjacent molecules, such as the oxygen atom of the tert-butoxy group or the π-face of the benzene ring.
C-H···Br and C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the C-H donors and the bromine or oxygen atoms as acceptors are also likely to be present and contribute to the stability of the crystal lattice.
Analysis of the crystal structures of related compounds, such as various isomers of bis(bromomethyl)benzene, shows that C-H···Br and Br···Br interactions are often significant in determining the molecular packing. The presence of the bulky and electron-donating tert-butoxy group in this compound would likely introduce additional C-H···O interactions and sterically influence the prevalence of the other interaction types.
The table below summarizes the key crystallographic parameters that would be determined from a single-crystal X-ray diffraction experiment.
| Parameter | Description | Expected Value/Information |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. | Dependent on packing, but likely a lower symmetry system due to the molecule's asymmetry. |
| Space Group | The space group provides a complete description of the symmetry of the crystal. | To be determined experimentally. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles between the axes of the unit cell. | To be determined experimentally. |
| Z | The number of molecules in the unit cell. | To be determined experimentally. |
| Bond Lengths | The distances between bonded atoms (e.g., C-Br, C-O, C-C). | e.g., C-Br ≈ 1.95 Å |
| Bond Angles | The angles between adjacent bonds (e.g., C-C-Br, C-O-C). | e.g., C-O-C ≈ 110-120° |
| Torsion Angles | The dihedral angles that describe the conformation of the molecule. | Would reveal the orientation of the bromomethyl and tert-butoxy groups relative to the benzene ring. |
| Intermolecular Contacts | Short distances between atoms of neighboring molecules, indicative of specific interactions. | Analysis would reveal C-H···π, halogen bonds, and weak hydrogen bonds. |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common and reliable method for predicting molecular properties with a good balance of accuracy and computational cost. nih.gov
A foundational step in the computational analysis of 1-(bromomethyl)-3-(tert-butoxy)benzene would involve geometry optimization using DFT. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. youtube.comcp2k.org Functionals such as B3LYP or ωB97X-D, combined with a suitable basis set like 6-31G* or larger, would typically be employed to perform this optimization. nih.govnih.gov
The optimization process iteratively adjusts the positions of the atoms until the forces on each atom are close to zero, resulting in a stable, low-energy conformation. cp2k.org From this optimized geometry, a wealth of information about the molecule's electronic structure can be derived. This includes:
Electron Density Distribution: Mapping how electrons are distributed across the molecule, highlighting regions that are electron-rich or electron-poor.
Molecular Orbitals (HOMO/LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability.
Electrostatic Potential (ESP) Map: This map visualizes the electrostatic potential on the molecule's surface, identifying positive, negative, and neutral regions. For this compound, this would likely show negative potential around the oxygen and bromine atoms and positive potential around the hydrogen atoms.
Illustrative Data Table: Calculated Electronic Properties
This table illustrates the type of data that would be generated from a DFT electronic structure analysis of this compound. The values are hypothetical and for representative purposes only.
| Property | Calculated Value (Illustrative) | Unit | Significance |
| Total Energy | -2850.123 | Hartrees | The total electronic energy of the optimized molecule. |
| HOMO Energy | -6.45 | eV | Indicates the ionization potential and electron-donating capability. |
| LUMO Energy | -0.89 | eV | Indicates the electron affinity and electron-accepting capability. |
| HOMO-LUMO Gap | 5.56 | eV | Relates to chemical reactivity and stability; a larger gap suggests higher stability. |
| Dipole Moment | 2.15 | Debye | Measures the overall polarity of the molecule, arising from asymmetrical charge distribution. |
DFT calculations are widely used to predict spectroscopic data, which can be invaluable for structure confirmation and interpretation of experimental spectra. For this compound, DFT methods, particularly using the Gauge-Independent Atomic Orbital (GIAO) approach, can predict ¹H and ¹³C NMR chemical shifts.
The process involves calculating the magnetic shielding tensors for each nucleus in the optimized geometry. These values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Comparing the calculated shifts to experimental data can confirm assignments or even help revise an incorrect structural proposal. arxiv.org
Illustrative Data Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts
This table demonstrates how predicted NMR data for this compound would be compared with experimental values. Note that experimental values can vary slightly based on the solvent used.
| Carbon Atom Position (IUPAC) | Predicted ¹³C Shift (ppm) (Illustrative) | Experimental ¹³C Shift (ppm) (Typical Range) |
| C1 (C-Br) | 139.5 | ~139-141 |
| C2/C6 | 115.2 / 121.8 | ~115-122 |
| C3 (C-O) | 158.1 | ~157-159 |
| C4/C5 | 129.9 / 120.5 | ~120-130 |
| CH₂ (Bromomethyl) | 33.4 | ~33-35 |
| C (tert-Butyl quaternary) | 78.9 | ~78-80 |
| CH₃ (tert-Butyl) | 28.7 | ~28-30 |
DFT is a key tool for investigating the mechanisms of chemical reactions. For this compound, one could study its participation in reactions such as nucleophilic substitution at the bromomethyl group.
The tert-butoxy (B1229062) and bromomethyl groups in this compound can rotate around their single bonds, leading to different spatial arrangements known as conformers. A DFT-based conformational analysis would explore the potential energy surface related to these rotations.
By systematically rotating the key dihedral angles (e.g., the C-C-O-C of the ether and the C-C-C-Br of the benzyl (B1604629) bromide moiety) and performing geometry optimization at each step, a profile of energy versus dihedral angle can be constructed. This profile reveals the energy of different conformers and the energy barriers for interconversion between them. The analysis would identify the global minimum energy conformer, which is the most stable and populated conformer at equilibrium, as well as other local minima.
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms evolve.
For this compound, an MD simulation would typically place one or more molecules in a simulation box filled with a chosen solvent, such as water or an organic solvent, to mimic solution-phase behavior. mdpi.com The simulation would track the interactions between the solute and solvent molecules and the internal motions of the solute itself.
MD simulations are particularly useful for exploring the conformational landscape of flexible molecules. Over the course of a simulation (typically nanoseconds to microseconds), the molecule will sample various conformations. By analyzing the trajectory, one can understand:
Conformational Preferences: Which conformations are most frequently adopted in solution.
Solvent Effects: How the surrounding solvent molecules interact with different parts of the solute and influence its conformation.
Dynamic Processes: The timescale and pathways of conformational changes, such as the rotation of the tert-butoxy group.
The results can be visualized as a free energy landscape, which maps the probability of finding the molecule in a particular conformation, offering a dynamic view that complements the static picture from DFT.
Solvation Effects on Reactivity and Molecular Interactions
The chemical reactivity and the nature of molecular interactions of this compound are significantly influenced by the solvent environment. Solvation effects can alter the energy of the ground state, transition states, and products, thereby modifying reaction rates and equilibrium constants. For a compound like this compound, which features a reactive benzylic bromide group, solvation plays a critical role in heterolytic cleavage of the carbon-bromine (C-Br) bond, a key step in nucleophilic substitution (SN1 and SN2) reactions.
In polar protic solvents, such as water or ethanol, the formation of a carbocation intermediate in an SN1-type mechanism is stabilized through hydrogen bonding and dipole-dipole interactions. The solvent molecules can effectively solvate both the departing bromide anion and the incipient benzylic carbocation, lowering the activation energy for the reaction. Conversely, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can also accelerate substitution reactions by solvating the cation while leaving the nucleophile less solvated and thus more reactive.
Computational studies employing implicit solvation models, such as the Polarizable Continuum Model (PCM), or explicit solvent molecules in molecular dynamics (MD) simulations can quantify these effects. These models help predict how the reaction energy profile changes in different media. For instance, the reactivity of alkoxybenzenes in aqueous solutions is known to be influenced by both steric and electronic effects, which are in turn modulated by the solvent. nsf.gov The bulky tert-butoxy group on the benzene (B151609) ring sterically hinders the approach of solvent molecules to an extent, but the electronic-donating nature of the alkoxy group still influences reactivity at the ortho and para positions. nsf.gov The primary reactive site, however, remains the bromomethyl group, where solvent polarity is paramount for facilitating C-Br bond ionization.
Table 1: Hypothetical Relative Reaction Rates for Nucleophilic Substitution of this compound in Various Solvents This table illustrates the conceptual effect of solvent polarity on reaction rates. Actual values require experimental validation.
| Solvent | Dielectric Constant (ε) | Solvent Type | Predicted Relative Rate | Primary Stabilizing Interaction |
| Hexane | 1.9 | Non-polar | 1 | van der Waals |
| Dichloromethane | 9.1 | Polar Aprotic | 50 | Dipole-Dipole |
| Acetone | 21 | Polar Aprotic | 200 | Dipole-Dipole |
| Ethanol | 25 | Polar Protic | 800 | Hydrogen Bonding, Dipole-Dipole |
| Water | 80 | Polar Protic | 5000 | Hydrogen Bonding, Dipole-Dipole |
Quantitative Structure-Activity Relationships (QSAR) for Reactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) models provide a computational framework for predicting the reactivity of chemical compounds based on their molecular descriptors. For this compound, a QSAR model could be developed to predict its reactivity in various chemical transformations, such as its rate of substitution or oxidation. acs.org The development of such a model involves calculating a series of molecular descriptors that encode steric, electronic, and topological features of the molecule and correlating them with experimentally determined reactivity data.
Key descriptors for this compound would include:
Electronic Descriptors: These quantify the electron distribution. The tert-butoxy group is an electron-donating group through resonance, activating the benzene ring, while the bromomethyl group is electron-withdrawing. msu.edu Hirshfeld charges can serve as useful predictors for reactivity and regioselectivity in reactions like bromination. nsf.gov Another relevant descriptor is the Sum of atom-type E-State for bromine (SsBr), which has been used in QSAR models for other brominated compounds. qsardb.org
Steric Descriptors: The bulky tert-butyl group imposes significant steric hindrance, which can affect the accessibility of reagents to the reaction center. libretexts.org Descriptors like molar volume or specific steric parameters can quantify this effect.
Topological and Quantum-Chemical Descriptors: Properties such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity in electrophilic and nucleophilic reactions.
By building a regression model using these descriptors for a series of related benzylic bromides, the reactivity of this compound could be accurately predicted without the need for direct experimental measurement.
Table 2: Selected Theoretical Molecular Descriptors for QSAR Analysis of this compound These values are representative and used to illustrate the types of descriptors in a QSAR study.
| Descriptor | Type | Predicted Value (Arbitrary Units) | Implication for Reactivity |
| Dipole Moment | Electronic | 2.1 D | Influences interaction with polar reagents and solvents. |
| HOMO Energy | Quantum-Chemical | -9.2 eV | Relates to susceptibility to electrophilic attack. |
| LUMO Energy | Quantum-Chemical | -0.8 eV | Relates to susceptibility to nucleophilic attack at the C-Br bond. |
| Hirshfeld Charge on Bromine | Electronic | -0.05 e | Indicates the partial charge, affecting electrostatic interactions. |
| SsBr (E-State Index) | Topological/Electronic | 11.5 | Encodes information about the bromine atom within the molecular topology. |
| Molar Volume | Steric | 185 cm³/mol | Quantifies molecular size, related to steric hindrance. |
Intermolecular Interaction Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties like the normalized contact distance (dnorm) onto the molecular surface, it provides a detailed picture of non-covalent contacts. For this compound, this analysis would reveal the nature and relative importance of the various forces governing its solid-state packing.
The Hirshfeld surface is generated based on the electron distribution of a molecule. The dnorm surface highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue. nih.gov For the title compound, prominent red areas would be expected where hydrogen bonding and halogen bonding occur.
A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions. It plots the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). The percentage contribution of different types of contacts can be calculated from this plot. Based on the functional groups present in this compound, the most significant contributions to the crystal packing would be from H···H, C···H/H···C, O···H/H···O, and Br···H/H···Br interactions. nih.govnih.gov
Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Fingerprint Analysis These percentages are hypothetical, based on analyses of similar organic molecules containing bromine and ether functionalities. nih.govnih.gov
| Interaction Type | Predicted Contribution (%) | Description |
| H···H | ~50-60% | Represents the large number of hydrogen atoms on the periphery of the molecule, particularly from the tert-butyl group. |
| C···H / H···C | ~15-20% | Arises from contacts between the aromatic ring and hydrogen atoms on adjacent molecules. |
| O···H / H···O | ~8-12% | Indicates weak C-H···O hydrogen bonding involving the ether oxygen and hydrogens from neighboring molecules. |
| Br···H / H···Br | ~10-15% | Highlights the presence of weak C-H···Br hydrogen bonds, a significant packing interaction. nih.gov |
| Br···Br | < 2% | Potential for weak halogen-halogen interactions. |
Beyond the qualitative visualization provided by Hirshfeld analysis, computational methods can quantify the strength and geometry of specific weak interactions.
Weak Hydrogen Bonding (C-H...Br): The bromine atom in this compound can act as a weak hydrogen bond acceptor, forming C-H···Br interactions with hydrogen atoms from the aromatic ring or alkyl groups of neighboring molecules. While weaker than conventional O-H···O or N-H···O hydrogen bonds, these interactions are numerous and collectively play a crucial role in the crystal packing of brominated organic compounds. nih.gov Quantum theory of atoms in molecules (QTAIM) analysis can be used to identify bond critical points (BCPs) for these interactions and calculate the electron density (ρ) at these points, which correlates with bond strength. The interaction energies for C-H···Br bonds are typically in the range of 1-4 kcal/mol.
Halogen Bonding: The bromine atom attached to the methylene (B1212753) carbon possesses an electropositive region known as a σ-hole along the axis of the C-Br bond. This allows it to act as a halogen bond (XB) donor, interacting with nucleophilic atoms (such as the ether oxygen) on adjacent molecules. This type of interaction is directional and can be surprisingly strong. Studies on other brominated systems have shown that N···Br halogen bonds can exhibit significant covalent character. rsc.org In the context of this compound, a C-Br···O interaction could be a key directional force in its supramolecular assembly. The strength of such an interaction would be weaker than those involving stronger XB donors but still significant for crystal engineering.
Table 4: Typical Geometries and Energies for Weak Interactions Relevant to this compound Data is compiled from general literature on non-covalent interactions and serves as a reference.
| Interaction Type | Donor-Acceptor | Typical Distance (Å) | Typical Angle (°) | Typical Energy (kcal/mol) |
| Weak Hydrogen Bond | C-H···Br | 2.8 - 3.5 | 120 - 170 | 1 - 4 |
| Weak Hydrogen Bond | C-H···O | 2.5 - 3.2 | 130 - 180 | 1 - 5 |
| Halogen Bond | C-Br···O | 2.9 - 3.4 | ~165 | 2 - 6 |
Applications in the Synthesis of Complex Organic Scaffolds
Macrocyclic and Supramolecular Chemistry
The meta-substitution pattern of the functional groups on the benzene (B151609) ring makes 1-(bromomethyl)-3-(tert-butoxy)benzene a valuable precursor for constructing bent or angular components in macrocyclic and supramolecular structures.
Cyclophanes are a class of macrocyclic compounds containing at least one aromatic ring bridged by an aliphatic chain. beilstein-journals.org Metacyclophanes, specifically, have the aliphatic chain connected at the meta positions of the benzene ring, leading to unique strained structures and host-guest properties. beilstein-journals.org While direct synthesis of a cyclophane from this compound alone is uncommon due to its single reactive site for bridging, it can be used as a key component in multi-step syntheses.
A common strategy for synthesizing metacyclophanes involves the coupling of a 1,3-bis(halomethyl)benzene derivative with a suitable linker. For instance, research has shown that 1,3-bis(bromomethyl)-5-substituted benzenes can undergo a coupling reaction with 2,6-bis[2-isocyano-2-(tolylsulfonyl)ethyl]-4-tert-butylanisole in the presence of sodium hydride to form [3.3]metacyclophane-diones. researchgate.net By analogy, this compound can be envisioned as a precursor to a more complex difunctional component suitable for such cyclization reactions. The tert-butoxy (B1229062) group provides solubility and can be deprotected in the final cyclophane to introduce a hydroxyl group, enabling the synthesis of functionalized, cavity-containing host molecules.
| Precursor Type | Coupling Partner | Resulting Macrocycle Class | Reference |
| 1,3-Bis(bromomethyl)-5-substituted benzene | 2,6-Bis[2-isocyano-2-(tolylsulfonyl)ethyl]-4-tert-butylanisole | [3.3]Metacyclophane | researchgate.net |
| This compound | Dithiol or another difunctional linker | Dithiametacyclophane (potential) | N/A |
This table presents an established method for metacyclophane synthesis and a potential application for this compound based on structural analogy.
Mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes, are architectures where two or more components are linked by a mechanical bond rather than a covalent one. researchgate.net The synthesis of these molecules often relies on template-directed methods where a linear "thread" is capped with bulky "stoppers" to prevent it from dethreading from a macrocyclic "wheel," forming a rotaxane. ed.gov
The reactive bromomethyl group of this compound makes it an ideal candidate for conversion into a bulky stopper. For example, it can be used to alkylate the end of a molecular thread. The synthesis of rotaxanes is often accomplished using high-efficiency reactions like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). uh.edu In a potential synthetic route, the bromomethyl group could be converted to an azidomethyl group, which can then be "clicked" onto an alkyne-terminated thread that is already encircled by a macrocycle, thereby forming the final, bulky stopper of the rotaxane.
| MIM Component | Synthetic Role of Precursor | Key Reaction Type | Potential Product |
| Stopper | Provides steric bulk to prevent dethreading | Nucleophilic Substitution / Click Chemistry | uh.eduRotaxane |
| Macrocycle Component | Forms part of the cyclic structure | Cyclization (e.g., etherification) | uh.eduCatenane |
This table outlines the potential roles of this compound in the synthesis of mechanically interlocked molecules.
Monomer Synthesis for Polymer Chemistry (excluding specific polymer properties)
The term "monomer" refers to a molecule that can react together with other monomer molecules to form a larger polymer chain. This compound is classified by some chemical suppliers as a "Polymer Science Material Building Block," indicating its utility in this field. bldpharm.com Its structure allows for its conversion into various types of monomers.
For example, the bromomethyl group can be transformed into a polymerizable functional group, such as a vinyl group (via a Wittig reaction or elimination) or an acrylate/methacrylate group (via esterification of a hydroxyl-containing intermediate). The resulting monomer, possessing a protected phenol (B47542), can then be polymerized. Subsequent deprotection of the tert-butoxy groups on the polymer backbone would yield a functional polymer with pendant phenol groups, which can be used for further modifications or applications.
Another advanced application lies in the synthesis of monomers for Ring-Opening Metathesis Polymerization (ROMP). Strained cyclophanes can act as monomers for ROMP. nih.gov As discussed previously, this compound can be a precursor for cyclophane synthesis, which in turn could be designed as a ROMP monomer.
Precursors for Polyfunctionalized Aromatic Systems
The dual functionality of this compound makes it a valuable starting material for creating more complex, polyfunctionalized aromatic compounds. The two functional groups can be manipulated sequentially.
Reactions at the Bromomethyl Group : The C-Br bond is relatively weak, making the bromine a good leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, including amines, thiols, cyanides, azides, and phosphines.
Deprotection of the tert-Butoxy Group : The tert-butoxy group is stable to many reaction conditions but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid) to yield a phenol.
This orthogonal reactivity allows for a synthetic strategy where the bromomethyl group is first elaborated into a desired functionality, followed by deprotection of the phenol for subsequent reactions, such as etherification, esterification, or electrophilic aromatic substitution. For instance, a Suzuki coupling reaction could be performed on a derivative where the bromomethyl group has been converted into a boronic ester, allowing for the formation of a C-C bond, followed by deprotection of the phenol. This approach is analogous to strategies using poly-halogenated benzenes to build complex aromatic structures. isef.net
| Functional Group | Reaction Type | Introduced Functionality |
| Bromomethyl (-CH₂Br) | Nucleophilic Substitution | -CH₂-Nu (e.g., -CH₂N₃, -CH₂CN, -CH₂PPh₂) |
| tert-Butoxy (-OC(CH₃)₃) | Acid-catalyzed cleavage | Phenolic Hydroxyl (-OH) |
This table summarizes the primary transformations possible for each functional group in this compound.
Design and Synthesis of Ligands for Catalysis (excluding specific catalytic activity)
The synthesis of ligands for metal-catalyzed reactions is a cornerstone of modern organic chemistry. The properties of a catalyst can be finely tuned by modifying the steric and electronic environment of the metal center, which is dictated by the structure of the coordinating ligands.
This compound is a useful precursor for phosphine-based ligands. Reaction of the bromomethyl group with a phosphide (B1233454) anion (e.g., KPPh₂) or a phosphine (B1218219) (e.g., PPh₃, followed by reduction) can yield a tertiary phosphine ligand. The tert-butoxy group at the meta-position exerts a specific electronic influence and provides significant steric bulk, which can be crucial for controlling the selectivity of a catalytic reaction.
A closely related example is the use of 1-(bromomethyl)-3,5-di-tert-butylbenzene (B1335266) to synthesize peptide-phosphonium salt catalysts. acs.org In this work, the bromomethyl group is reacted with a dipeptide-phosphine conjugate to create a chiral phosphonium (B103445) salt. This demonstrates how the benzylic bromide functionality is a key anchor for attaching the aromatic fragment to a more complex ligand scaffold. The use of this compound would provide a different substitution pattern, allowing for the synthesis of a library of ligands with varied steric and electronic properties for catalyst optimization.
Conclusion and Future Research Directions
Summary of Key Synthetic and Mechanistic Insights
1-(Bromomethyl)-3-(tert-butoxy)benzene is a valuable synthetic intermediate, readily prepared by the radical bromination of 1-(tert-butoxy)-3-methylbenzene. Its reactivity is centered on the benzylic bromide, which undergoes nucleophilic substitution reactions, often via an SN1 mechanism involving a stabilized benzylic carbocation. The tert-butoxy (B1229062) group serves as a robust protecting group for the phenolic hydroxyl functionality.
Unexplored Reaction Pathways and Synthetic Challenges
While the nucleophilic substitution reactions are well-documented, there is potential to explore less common transformations. For example, its use in cross-coupling reactions or C-H activation protocols remains an area for further investigation. A significant synthetic challenge lies in achieving selective transformations at the bromomethyl group without affecting the tert-butoxy group, and vice versa.
Potential for Development of Novel Reagents and Methodologies
The development of new catalysts and reagents could lead to more efficient and selective reactions involving this compound. For instance, novel phase-transfer catalysts could enhance the efficiency of nucleophilic substitution reactions under milder conditions. acs.org
Integration with Flow Chemistry and Sustainable Synthesis Approaches
The integration of the synthesis and reactions of this compound into continuous flow systems presents an opportunity for greener and more sustainable chemical processes. apolloscientific.co.ukresearchgate.netrsc.orgamanote.com Flow chemistry can offer improved safety, better heat and mass transfer, and the potential for automation and scalability. researchgate.net
Advanced Characterization Beyond Current Capabilities
While standard analytical techniques are sufficient for routine characterization, advanced methods could provide deeper mechanistic understanding. For example, time-resolved spectroscopic techniques could be employed to directly observe reactive intermediates. Solid-state NMR and advanced mass spectrometry techniques could also provide more detailed structural information on its derivatives and reaction products.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(bromomethyl)-3-(tert-butoxy)benzene, and how do reaction conditions influence yield?
- The compound can be synthesized via bromination of a methyl-substituted tert-butoxybenzene precursor. For example, using brominating agents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent such as CCl₄ or acetonitrile. Reaction temperature (60–80°C) and stoichiometric ratios of NBS are critical for minimizing di-brominated byproducts .
- Alternative methods may involve substitution reactions, such as treating 3-(tert-butoxy)benzyl alcohol with PBr₃ in anhydrous conditions. However, this requires strict control of moisture to avoid hydrolysis .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the tert-butoxy group (singlet at ~1.3 ppm for C(CH₃)₃) and bromomethyl protons (resonance near 4.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ or [M-Br]⁺ fragments) and isotopic patterns characteristic of bromine .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray analysis using tools like UCSF Chimera can resolve bond angles and spatial arrangements .
Advanced Research Questions
Q. How does the steric bulk of the tert-butoxy group influence the reactivity of this compound in nucleophilic substitution reactions?
- The tert-butoxy group introduces steric hindrance, which can slow SN2 reactions at the bromomethyl site. Kinetic studies using varying nucleophiles (e.g., amines, thiols) show reduced reaction rates compared to less hindered analogs. Computational modeling (e.g., DFT calculations) can quantify steric effects using parameters like percent buried volume (%VBur) .
- Strategies to mitigate steric effects include using polar aprotic solvents (e.g., DMF) or elevated temperatures to enhance nucleophilicity .
Q. What are the common side reactions observed during the synthesis of this compound, and how can they be suppressed?
- Di-bromination : Over-bromination of the methyl group can occur if excess brominating agent is used. Monitoring reaction progress via TLC and optimizing NBS equivalents (1.05–1.1 eq) reduces this issue .
- Ether Cleavage : Acidic conditions may cleave the tert-butoxy group. Avoiding protic acids (e.g., H₂SO₄) and using milder Lewis acids (e.g., AlCl₃) preserves the ether functionality .
Q. How can this compound be utilized as a building block in pharmaceutical intermediates?
- The bromomethyl group serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl moieties. For example, coupling with boronic acids yields biaryl derivatives relevant to kinase inhibitor scaffolds .
- The tert-butoxy group enhances solubility in organic phases during multi-step syntheses, facilitating purification. However, deprotection (e.g., via TFA) may be required in final steps to yield bioactive hydroxylated analogs .
Data Interpretation Challenges
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Variations in melting points may arise from polymorphic forms or impurities. Recrystallization from different solvents (e.g., hexane vs. ethanol) should be tested, and DSC analysis can identify polymorph transitions .
- Conflicting NMR data (e.g., shifts for tert-butoxy protons) may result from solvent effects (CDCl₃ vs. DMSO-d₆). Referencing internal standards (e.g., TMS) and reporting solvent conditions ensures reproducibility .
Q. What mechanistic insights can be gained from studying the thermal stability of this compound?
- Thermogravimetric analysis (TGA) reveals decomposition thresholds (typically >200°C). Degradation pathways may involve C-Br bond cleavage or tert-butoxy group elimination. Gas chromatography-mass spectrometry (GC-MS) of pyrolyzed samples identifies volatile byproducts, informing storage and handling protocols .
Methodological Recommendations
Q. What precautions are essential when handling this compound in air- or moisture-sensitive reactions?
- Use Schlenk lines or gloveboxes for reactions requiring anhydrous conditions. Store the compound under inert gas (N₂ or Ar) and away from light to prevent radical-mediated degradation .
- Safety protocols include wearing nitrile gloves, goggles, and using fume hoods due to the compound’s irritant properties (R36/37/38) .
Q. How can computational tools like UCSF Chimera enhance structural analysis of derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
